molecular formula C17H25NO B058441 Vesamicol CAS No. 112709-59-8

Vesamicol

Cat. No.: B058441
CAS No.: 112709-59-8
M. Wt: 259.4 g/mol
InChI Key: YSSBJODGIYRAMI-IAGOWNOFSA-N
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Description

Vesamicol (chemical name: 2-[4-phenylpiperidino]cyclohexanol) is a selective inhibitor of the vesicular acetylcholine transporter (VAChT), which blocks acetylcholine (ACh) packaging into synaptic vesicles, thereby reducing cholinergic neurotransmission . It binds to an allosteric site on VAChT with a dissociation constant (Kd) of ~7.6 nM in humans and exhibits enantioselectivity, with the (-)-enantiomer being 10-fold more potent than the (+)-form . Beyond its primary role in cholinergic inhibition, this compound also interacts with σ receptors and sodium channels, complicating its pharmacological profile . Its structural flexibility—divided into phenyl (A), piperidine (B), and cyclohexanol (C) fragments—allows for extensive derivatization, yielding analogs with varied binding affinities and applications in neuroscience and imaging .

Preparation Methods

The synthesis of vesamicol involves several steps. One common method includes the reaction of 4-phenylpiperidine with cyclohexanone under specific conditions to yield 2-(4-phenyl-1-piperidyl)cyclohexan-1-ol

    Reaction Conditions: The reaction is carried out in the presence of a reducing agent and a solvent such as ethanol.

    Synthetic Routes: The process may involve multiple steps, including the formation of intermediates that are subsequently converted to this compound.

Chemical Reactions Analysis

Vesamicol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring.

    Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, and sodium borohydride for reduction, are commonly used.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Neuropharmacological Research

  • Cholinergic System Studies
    • Vesamicol serves as a critical tool for studying cholinergic neurotransmission. By inhibiting VAChT, it allows for the examination of acetylcholine dynamics in various brain regions. Studies have demonstrated that this compound can alter cholinergic parameters such as enzyme activities and receptor binding profiles in animal models .
  • Alzheimer's Disease Imaging
    • Radiolabeled analogs of this compound are being investigated as imaging agents for early diagnosis of Alzheimer's disease. These compounds target VAChT, providing insights into cholinergic deficits associated with neurodegeneration. For instance, one study reported that a specific analog showed promising brain accumulation patterns in mice, indicating its potential utility in clinical imaging .
  • Functional Studies on VAChT
    • This compound is utilized to characterize the functional properties of VAChT in both cellular and animal models. Its high affinity for VAChT makes it a valuable marker for research into cholinergic signaling pathways .

Cancer Research

  • Therapeutic Potential in Lung Adenocarcinoma
    • Recent studies suggest that this compound may induce apoptosis in human bronchioalveolar carcinomas (BACs). Research indicates that it can disrupt nicotine-induced signaling pathways involved in cancer cell survival, presenting a novel approach for therapeutic intervention against specific lung cancers .
  • Mechanistic Insights
    • The apoptotic effects of this compound appear to be mediated through pathways involving Akt phosphorylation. By inhibiting this pathway, this compound demonstrates potential as an anti-cancer agent, particularly in targeting nicotine-related tumorigenesis .

Case Studies and Experimental Data

StudyFocusFindings
Study 1Cholinergic DynamicsThis compound altered enzyme activities and receptor binding in rat models after intraperitoneal administration .
Study 2Alzheimer's ImagingA radiolabeled this compound analog showed significant brain uptake, suggesting its potential as a diagnostic tool for Alzheimer's disease .
Study 3Cancer ApoptosisThis compound induced apoptosis in BACs via disruption of nicotine signaling pathways; Akt phosphorylation was inhibited during this process .

Comparison with Similar Compounds

Comparison with Structural Analogs

Binding Affinity and Selectivity

Table 1: Key Pharmacological Properties of Vesamicol and Analogs

Compound VAChT Ki (nM) σ1 Receptor Ki (nM) σ2 Receptor Ki (nM) Enantioselectivity Ratio Brain Uptake (%ID/g) PET Imaging Suitability
This compound 7.6 21.1 180 10 21.1 Limited
OMDV 0.65* 34.5 95 N/A 0.65 No
(-)-ABV ≤0.0065 1.2 45 260 N/A High (11C/18F labeling)
(-)-FEOBV 0.8 120 350 50 2.3 Yes
Nemacol 1.5 (rat) >10,000 >10,000 N/A N/A No (nematode-specific)

*OMDV’s VAChT Ki is expressed as %ID/g due to uptake measurement methodology .

  • 4-Aminobenzothis compound (ABV): Exhibits picomolar affinity (Ki ≤6.5 pM) for VAChT, making it 1,000-fold more potent than this compound. Its high enantioselectivity (260:1) and slow dissociation (t½ = 14 hours) suit long-term receptor mapping .
  • FEOBV : A fluorine-18-labeled derivative with improved σ receptor selectivity (σ1 Ki = 120 nM vs. This compound’s 21.1 nM), enabling PET imaging of cholinergic terminals in Alzheimer’s disease .
  • Nemacol : A nematode-specific VAChT inhibitor with negligible affinity for mammalian σ receptors, highlighting how structural tweaks can achieve species selectivity .

Structural Modifications and Functional Outcomes

  • Fragment C Modifications : Adding a propionyl group to this compound’s C4' position maintains VAChT affinity, whereas removing the phenyl group reduces potency by >90% .
  • Cyclohexanol Group: Derivatives like benzothis compound and trozamicol exploit extra space in the binding pocket, enhancing affinity through hydrophobic interactions .
  • Sigma Receptor Avoidance: Analogs with reduced σ binding (e.g., FEOBV) minimize off-target effects, critical for diagnostic accuracy .

Mechanistic and Functional Differences

Cholinergic Inhibition vs. Neurotransmitter Release

This compound inhibits ACh storage without depleting total neuronal ACh content, instead increasing cytoplasmic choline levels . In contrast, analogs like OMDV show reduced brain uptake (0.65%ID/g vs. 21.1%ID/g for this compound), likely due to poor blood-brain barrier penetration .

Allosteric vs. Competitive Inhibition

While this compound stabilizes VAChT in a lumen-facing conformation (allosteric inhibition), ACh binds competitively but with 1,000-fold lower affinity (IC50 = 26 mM) . Structural studies reveal overlapping binding residues (e.g., Asp398, Tyr428), but ACh’s orientation diverges, engaging additional residues (Asn47, Tyr50) via its acetyl group .

Species and Tissue Specificity

  • Human vs. Rat VAChT : Post-mortem studies show preserved this compound binding in Alzheimer’s brains despite 60% loss of choline acetyltransferase (ChAT), suggesting its utility in imaging degenerating cholinergic terminals .

PET Imaging Candidates

  • [18F]FEOBV : Superior to this compound in σ receptor selectivity, enabling quantification of cholinergic loss in Alzheimer’s .
  • 11C-ABV : High-affinity radioligand for SPECT imaging, though its slow dissociation limits dynamic studies .

Therapeutic Potential

  • Nemacol : Anthelmintic lead with >10,000-fold selectivity for parasitic VAChT over mammalian receptors .
  • Trozamicol Derivatives : Exploit VAChT’s hydrophobic pockets for enhanced potency in Parkinson’s models .

Biological Activity

Vesamicol, a selective inhibitor of the vesicular acetylcholine transporter (VAChT), has garnered attention for its diverse biological activities, particularly in the context of cholinergic signaling. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and implications for therapeutic applications.

This compound functions primarily by inhibiting the uptake of acetylcholine (ACh) into synaptic vesicles, thereby disrupting cholinergic transmission. This inhibition leads to a decrease in ACh availability at synapses, which can have significant physiological effects. Studies have demonstrated that this compound binds to VAChT, preventing ACh from being packaged into vesicles, which is crucial for neurotransmission.

Binding Characteristics:

  • This compound and ACh share overlapping but distinct binding sites on VAChT.
  • Mutagenesis studies have identified key residues involved in this compound recognition, which aids in understanding its inhibitory mechanism .

1. Induction of Apoptosis in Cancer Cells

Recent research has shown that this compound induces apoptosis in human bronchioloalveolar carcinoma (BAC) cells. The compound was found to significantly suppress growth by disrupting nicotine-induced cholinergic signaling pathways. Key findings include:

  • In vitro Studies: this compound treatment led to robust apoptosis in BAC cell lines.
  • In vivo Studies: Similar apoptotic effects were observed in nude mice models.
  • Mechanism: The pro-apoptotic activity was linked to the inhibition of Akt phosphorylation, a critical pathway for cell survival .

2. Neuromuscular Effects

This compound has been studied for its effects on neuromuscular transmission:

  • It produces a pre-block augmentation of twitch tension in muscle tissues, indicating increased muscle contractility.
  • The compound's effects are frequency-dependent and vary between its optical isomers, with (-)-vesamicol being significantly more potent than its counterpart .

Table 1: Summary of Key Studies on this compound

StudyModelKey FindingsImplications
Human BAC CellsInduces apoptosis via cholinergic signaling disruptionPotential therapeutic agent for BAC
Nude Mice ModelsRobust apoptosis observed similar to in vitro resultsSupports use in cancer therapy
Conscious RatsInhibits central cholinergic transmission without altering total ACh levelsImplications for cardiovascular regulation
Rat and Frog MuscleEnhances twitch tension; frequency-dependent neuromuscular blockInsights into muscle physiology and drug interactions

Structural Insights

Recent structural studies using cryo-electron microscopy have provided insights into how this compound interacts with VAChT:

  • This compound stabilizes VAChT in a conformation that prevents ACh transport, effectively acting as an allosteric inhibitor.
  • The unique binding pocket occupied by this compound suggests potential pathways for developing more effective inhibitors targeting cholinergic systems .

Therapeutic Applications

Given its ability to modulate cholinergic signaling and induce apoptosis in cancer cells, this compound presents potential therapeutic applications:

  • Cancer Therapy: Its specific action against BAC cells suggests it could be developed as a targeted treatment option.
  • Neurological Disorders: Understanding its effects on cholinergic transmission may lead to novel treatments for conditions characterized by dysregulated ACh signaling.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Vesamicol's inhibitory effects on acetylcholine transport?

this compound is typically studied using in vitro assays such as radioligand binding (e.g., [³H]this compound) to quantify its interaction with the vesicular acetylcholine transporter (VAChT). Synaptosomal preparations or transfected cell lines expressing VAChT are common models. For functional validation, ex vivo tissue slices or in vivo rodent models are employed to assess acetylcholine depletion under this compound treatment .

Q. How do researchers validate the selectivity of this compound for VAChT over other neurotransmitter transporters?

Competitive binding assays with structurally related inhibitors (e.g., reserpine for vesicular monoamine transporters) are used. Cross-reactivity is assessed via dose-response curves, and selectivity is confirmed using knockout models or siRNA-mediated VAChT suppression .

Q. What are the critical parameters for optimizing this compound-based radioligand binding assays?

Key parameters include pH (protonation states of VAChT and this compound affect binding), temperature (4°C for equilibrium studies vs. 37°C for kinetic assays), and buffer composition (e.g., ion concentration impacts transporter conformation). Data should be analyzed using models accounting for cooperative binding (e.g., Model iii in Fig. 1 of ) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound's binding affinity under varying pH conditions?

this compound binding is pH-dependent due to protonation of VAChT residues (e.g., pK1 and pKA values in Table 1 of ). Use binding models that incorporate cooperative interactions between protonation sites (e.g., Model iii) and validate findings with site-directed mutagenesis of VAChT .

Q. What statistical approaches are recommended for analyzing this compound's dose-response heterogeneity in neuronal cultures?

Nonlinear regression (e.g., Hill equation) is standard, but heterogeneity may require mixed-effects models or Bayesian hierarchical analysis. Outliers should be scrutinized for technical variability (e.g., cell viability) or biological subpopulations (e.g., VAChT splice variants) .

Q. How should researchers design experiments to distinguish this compound's presynaptic effects from postsynaptic acetylcholine receptor modulation?

Combine this compound with receptor-specific antagonists (e.g., atropine for muscarinic receptors) in electrophysiological assays. Measure synaptic vesicle recycling via FM dye uptake and correlate with post-synaptic currents .

Q. Methodological Challenges & Solutions

Q. What protocols ensure reproducibility in this compound experiments across laboratories?

  • Synthesis/Purity: Document this compound’s enantiomeric ratio (L-vesamicol is more potent; ) and verify purity via HPLC-MS.
  • Buffers: Standardize pH (5.5–7.4) and ionic strength (e.g., 150 mM KCl).
  • Data Reporting: Adhere to journal guidelines (e.g., Beilstein Journal’s experimental detail requirements; ) and share raw datasets .

Q. How can researchers address low signal-to-noise ratios in [³H]this compound autoradiography?

Optimize tissue fixation (paraformaldehyde perfusion preserves VAChT conformation) and use high-specific-activity radioligands. Background subtraction via nonspecific binding controls (e.g., excess unlabeled this compound) is critical .

Q. Data Interpretation & Conflict Management

Q. Why do this compound's IC₅₀ values vary between in vitro and in vivo studies?

In vivo factors (e.g., blood-brain barrier permeability, metabolite interference) alter effective concentrations. Use pharmacokinetic modeling to correlate plasma and brain concentrations with VAChT occupancy .

Q. How should conflicting results about this compound's neurotoxicity be evaluated?

Toxicity may stem from off-target effects (e.g., mitochondrial dysfunction) or excessive acetylcholine depletion. Conduct transcriptomic profiling (RNA-seq) and mitochondrial respiration assays in this compound-treated neurons .

Q. Tables for Key Parameters

Parameter Optimal Range Impact on this compound Studies Reference
pH5.5–6.5Maximizes VAChT-vesamicol binding affinity
Radioligand Specific Activity≥80 Ci/mmolReduces nonspecific binding in autoradiography
Enantiomeric Purity (L-vesamicol)≥98%Ensures consistent inhibition potency

Properties

IUPAC Name

(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSBJODGIYRAMI-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N2CCC(CC2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920872
Record name 2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112709-59-8, 115362-28-2
Record name (-)-Vesamicol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112709-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Vesamicol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112709598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vesamicol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115362282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VESAMICOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1A877466V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VESAMICOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D416V0FLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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